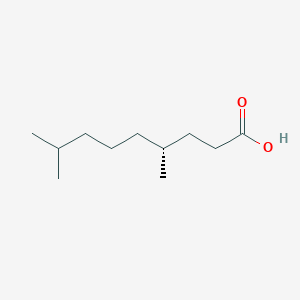

(4R)-4,8-Dimethylnonanoic acid

Description

BenchChem offers high-quality (4R)-4,8-Dimethylnonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4,8-Dimethylnonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13955-70-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(4R)-4,8-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1 |

InChI Key |

VZPIUNDOWLDCTC-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)CCC(=O)O |

Canonical SMILES |

CC(C)CCCC(C)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4R)-4,8-dimethylnonanoic acid, a chiral branched-chain fatty acid of significant interest in the fields of chemical ecology and metabolic medicine. We will delve into its unique chemical structure and stereochemistry, detail its physicochemical properties, explore its natural occurrence and biological roles, and present a detailed, field-proven protocol for its asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule for applications ranging from pheromone research to the development of novel anaplerotic therapies.

Introduction: The Significance of a Branched-Chain Fatty Acid

(4R)-4,8-dimethylnonanoic acid is a medium-chain fatty acid characterized by methyl groups at the 4- and 8-positions of a nonanoic acid backbone.[1][2][3] Its molecular formula is C11H22O2, with a molecular weight of 186.29 g/mol .[1][2] Unlike its straight-chain counterparts, the branched structure of this molecule imparts distinct metabolic and signaling properties. The specific stereochemistry at the C-4 position—the (R)-enantiomer—is crucial for its biological activity and is a key consideration in its synthesis and application.

Recent research has highlighted the potential of (4R)-4,8-dimethylnonanoic acid as an anaplerotic agent, capable of replenishing intermediates in the tricarboxylic acid (TCA) cycle.[1] This is particularly relevant in the context of mitochondrial fatty acid β-oxidation (FAO) disorders, where providing alternative metabolic substrates can support cellular energy production.[1] Furthermore, its identification in mammalian scent markings suggests a role in chemical communication, opening avenues for research in behavioral ecology and pheromone science.

Chemical Structure and Stereochemistry

The defining feature of (4R)-4,8-dimethylnonanoic acid is its specific three-dimensional arrangement. The IUPAC name, (4R)-4,8-dimethylnonanoic acid, precisely describes this structure: a nine-carbon chain (nonanoic acid) with methyl groups at the fourth and eighth carbon atoms, and an "R" configuration at the chiral center on the fourth carbon.

Key Identifiers:

-

IUPAC Name: (4R)-4,8-dimethylnonanoic acid

-

CAS Number: 13955-70-9[1]

-

Canonical SMILES: CC(C)CCCCCCC(=O)O

-

InChIKey: VZPIUNDOWLDCTC-SNVBAGLBSA-N[1]

The stereospecificity at the C-4 position is critical. Biological systems, with their chiral enzymes and receptors, can differentiate between enantiomers, often leading to one being active while the other is inactive or has a different effect. Therefore, any synthesis aimed at biological applications must be stereocontrolled to produce the desired (4R)-enantiomer in high purity.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 186.29 g/mol | [1][2] |

| Molecular Formula | C11H22O2 | [1][2] |

| Appearance | Oily liquid (predicted) | |

| Solubility | Practically insoluble in water; soluble in organic solvents | [1] |

| XLogP3-AA (Predicted) | 3.8 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is fundamental for structure verification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as doublets, with the C4-methyl appearing at a distinct chemical shift due to its proximity to the chiral center. The protons adjacent to the carbonyl group (C2) would appear as a triplet, while the complex overlapping signals in the middle of the chain would require advanced 2D NMR techniques for full assignment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to each carbon atom in the molecule, confirming the overall structure. The chemical shifts of C4 and C8 would be indicative of the methyl branching.

-

Mass Spectrometry: Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 185.1547.[5] In positive mode, adducts such as [M+H]⁺ (m/z 187.1693) and [M+Na]⁺ (m/z 209.1512) would be expected.[5] High-resolution mass spectrometry is crucial for confirming the elemental composition.

Natural Occurrence and Biological Significance

Pheromonal Role in the Grey Duiker (Sylvicapra grimmia)

(4R)-4,8-dimethylnonanoic acid has been identified as a component of the preorbital gland secretion of the grey duiker (Sylvicapra grimmia), a small antelope native to Africa.[6][7][8] Duikers are highly territorial animals that use scent marking to define their territory and communicate with other individuals.[9][10] The preorbital glands, located near the eyes, are the primary organs for this chemical communication.[9] The presence of this specific chiral molecule in the secretions of male duikers suggests it plays a significant role in territorial behavior and social signaling.[6][7] The causality here is that the unique chemical signature, including the specific stereoisomer of 4,8-dimethylnonanoic acid, allows for individual recognition and conveys information about the animal's status and fitness.

Anaplerotic Therapy for Metabolic Disorders

In the context of human metabolism, 4,8-dimethylnonanoic acid has been investigated for its anaplerotic properties.[1] Anaplerosis is the replenishment of TCA cycle intermediates that are consumed in biosynthesis or other metabolic pathways. In individuals with certain fatty acid oxidation disorders, the inability to properly metabolize long-chain fatty acids leads to energy deficiency and an accumulation of toxic intermediates.

(4R)-4,8-dimethylnonanoic acid, being a medium-chain fatty acid, can enter the mitochondria and be metabolized via a different pathway, providing acetyl-CoA and other substrates to fuel the TCA cycle.[1] Studies have shown that treatment with branched-chain fatty acids like this one can improve the profile of TCA cycle intermediates and enhance cellular oxygen consumption in cells from patients with FAO disorders.[1] The branched structure is key, as it influences the metabolic fate of the molecule compared to straight-chain fatty acids.[1]

Asymmetric Synthesis of (4R)-4,8-dimethylnonanoic Acid

The production of enantiomerically pure (4R)-4,8-dimethylnonanoic acid is paramount for its use in biological studies. A robust method for achieving this is through diastereoselective alkylation using a chiral auxiliary. The following protocol describes a well-established approach based on the use of a pseudoephedrine amide, which provides high stereocontrol and a reliable yield.[11]

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the creation of the stereocenter at the C-4 position. The chosen strategy employs a removable chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of a propionamide derivative. This method is self-validating because the stereochemical outcome is predictable based on the known directing effects of the pseudoephedrine auxiliary, and the purity can be confirmed at multiple stages via chromatography and spectroscopy.

Experimental Workflow Diagram

Caption: Asymmetric synthesis workflow for (4R)-4,8-dimethylnonanoic acid.

Detailed Step-by-Step Protocol

Step 1: Preparation of (1R,2R)-Pseudoephedrine Propionamide

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (1R,2R)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pseudoephedrine propionamide.

Step 2: Diastereoselective Alkylation

-

Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Enolate Formation: Add a solution of the pseudoephedrine propionamide (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-bromo-4-methylpentane (1.5 eq) to the enolate solution. Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude alkylated amide is typically of sufficient purity for the next step, but can be purified by chromatography if necessary.

Step 3: Hydrolysis to (4R)-4,8-dimethylnonanoic Acid

-

Setup: Dissolve the crude alkylated amide from the previous step in a mixture of THF and 6 M sulfuric acid (1:1 v/v).

-

Hydrolysis: Heat the mixture to reflux (approximately 100 °C) for 24-36 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Auxiliary Recovery: The aqueous layer contains the protonated pseudoephedrine, which can be recovered by basifying with NaOH and extracting with DCM.

-

Product Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude carboxylic acid by flash chromatography or distillation to yield (4R)-4,8-dimethylnonanoic acid as a pure oily liquid. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.

Applications in Research and Drug Development

The unique biological roles of (4R)-4,8-dimethylnonanoic acid make it a valuable tool for scientific investigation and a potential starting point for therapeutic development.

-

Metabolic Research: As an anaplerotic substrate, it can be used in cell culture and animal models to study the pathophysiology of FAO disorders and to test the efficacy of metabolic therapies.[1] Its mechanism of action provides a clear rationale for its use in these experimental systems.

-

Chemical Ecology: Enantiomerically pure samples are essential for studying the behavioral responses of the grey duiker and other species that may use this compound for chemical signaling. Such studies can elucidate the complex language of pheromones in mammalian communication.

-

Drug Discovery: The antimicrobial activity of nonanoic acid and its derivatives has been noted, suggesting that branched-chain variants could be explored for novel antimicrobial or antifungal properties.[12][13]

Handling, Storage, and Safety

-

Handling: As with any laboratory chemical, (4R)-4,8-dimethylnonanoic acid should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

-

Safety: While specific toxicity data for this compound is not widely available, it should be treated as potentially irritating to the eyes and skin. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

References

-

PubChem. (n.d.). 4,8-Dimethylnonanoic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 4,8-dimethylnonanoic acid (CHEBI:63864). Retrieved from [Link]

-

PubChemLite. (n.d.). 4,8-dimethylnonanoic acid (C11H22O2). Retrieved from [Link]

-

PubChem. (n.d.). (4S)-4,8-dimethylnonanoic acid. Retrieved from [Link]

-

PhytoBank. (2015). Showing 4,8-dimethyl-nonanoic acid methyl ester (PHY0056303). Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethyl-1,7-nonadiene. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Nonadien-4-ol, 4,8-dimethyl-. Retrieved from [Link]

-

Burger, B. V., et al. (1988). Mammalian pheromone studies, VII. Identification of thiazole derivatives in the preorbital gland secretions of the grey duiker, Sylvicapra grimmia, and the red duiker, Cephalophus natalensis. PubMed. Retrieved from [Link]

-

Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Retrieved from [Link]

-

Burger, B. V., et al. (1988). Mammalian Pheromone Studies, VII*. Identification of Thiazole Derivatives in the Preorbital Gland Secretions of the Grey Duiker, Sylvicapra grimmia, and the Red Duiker, Cephalophus natalensis. ResearchGate. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0228295). Retrieved from [Link]

-

Rall, C. J. S. (n.d.). DUIKER BEHAVIOUR. ResearchGate. Retrieved from [Link]

-

The Ultimate Ungulate. (2024). Tribe Cephalophini - Duikers. Retrieved from [Link]

-

Zhang, L., et al. (2018). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Retrieved from [Link]

-

Reiner, A., et al. (2020). High resolution mass spectrometry peak intensities of (a) nonanoic acid... ResearchGate. Retrieved from [Link]

-

Islam, M. R., et al. (2021). Investigation of antimicrobial activities of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Common duiker. Retrieved from [Link]

-

Islam, M. R., et al. (2021). Antimicrobial activity of nonanoic acid derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. 4,8-Dimethylnonanoic acid (7540-70-7) for sale [vulcanchem.com]

- 2. 4,8-Dimethylnonanoic acid | C11H22O2 | CID 13628864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,8-dimethylnonanoic acid (CHEBI:63864) [ebi.ac.uk]

- 4. (4S)-4,8-dimethylnonanoic acid | C11H22O2 | CID 13628865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4,8-dimethylnonanoic acid (C11H22O2) [pubchemlite.lcsb.uni.lu]

- 6. Mammalian pheromone studies, VII. Identification of thiazole derivatives in the preorbital gland secretions of the grey duiker, Sylvicapra grimmia, and the red duiker, Cephalophus natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tribe Cephalophini - Duikers [ultimateungulate.com]

- 10. Common duiker - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Biological Functions of Methyl-Branched Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs) are a ubiquitous yet often overlooked class of lipids with profound implications for cellular function across diverse biological systems. While traditionally associated with bacterial membrane fluidity, emerging research has illuminated their critical roles in mammalian physiology, disease pathogenesis, and as potential targets for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the biological functions of MBFAs, their biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted world of these unique lipids. We will delve into the causal mechanisms behind their functions, provide detailed experimental protocols, and explore their burgeoning significance in the pharmaceutical landscape.

Introduction: The Structural and Functional Diversity of Methyl-Branched Fatty Acids

Fatty acids are fundamental building blocks of lipids, serving as energy storage molecules and essential components of cellular membranes.[1] While straight-chain fatty acids are the most well-known, a significant and functionally distinct category is characterized by the presence of one or more methyl groups along the acyl chain. These methyl-branched fatty acids (MBFAs) exhibit unique physicochemical properties that translate into diverse biological roles. The position of the methyl branch profoundly influences the fatty acid's shape and packing behavior within lipid bilayers.

The two most common families of monomethyl-branched fatty acids are the iso- and anteiso- series.[1]

-

Iso-branched fatty acids feature a methyl group on the penultimate carbon atom from the methyl end of the acyl chain.

-

Anteiso-branched fatty acids have a methyl group on the antepenultimate carbon atom.[1]

This seemingly subtle structural difference has significant consequences for the fluidity and stability of cell membranes. The kink introduced by the methyl group disrupts the tight packing of adjacent acyl chains, thereby lowering the melting point and increasing membrane fluidity. This is particularly crucial for organisms that thrive in cold environments.

Beyond these common forms, a variety of other MBFAs exist in nature, including those with multiple methyl branches, such as phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid.[2] The structural diversity of MBFAs is a testament to their evolutionary adaptation for specific biological functions.

The Pivotal Role of MBFAs in Bacterial Physiology

In the bacterial kingdom, MBFAs are not merely minor components but are often the dominant fatty acid species, playing a central role in environmental adaptation and survival.[3] Their primary function is to regulate the viscosity and fluidity of the cell membrane, a process known as homeoviscous adaptation.

Maintaining Membrane Fluidity in Extreme Environments

Bacteria must maintain their cell membranes in a liquid-crystalline state to ensure the proper function of membrane-bound proteins and transport systems. In cold environments, the membranes of bacteria rich in straight-chain saturated fatty acids would become rigid and non-functional. The incorporation of MBFAs, with their lower melting points, counteracts this effect by increasing membrane fluidity. This adaptation is critical for psychrophilic (cold-loving) and psychrotolerant (cold-tolerant) bacteria. For instance, a common response to a decrease in temperature is an increase in the synthesis of anteiso-fatty acids relative to iso-fatty acids.[4]

The Link Between MBFA Biosynthesis and Virulence

The composition of the bacterial membrane, heavily influenced by MBFAs, can also impact virulence. In the foodborne pathogen Listeria monocytogenes, a high content of branched-chain fatty acids is crucial for its ability to grow at refrigeration temperatures and for its overall virulence.[2] Mutants deficient in branched-chain fatty acid synthesis exhibit impaired growth at low temperatures and reduced virulence.[2] In Staphylococcus aureus, the synthesis of branched-chain fatty acids is regulated by the availability of branched-chain amino acids and is linked to the expression of virulence factors.[5] Specifically, the de novo synthesis of BCFAs in S. aureus helps to mitigate host inflammatory responses.[6]

Biosynthesis of Methyl-Branched Fatty Acids: A Detailed Pathway

The synthesis of MBFAs in bacteria follows the general principles of the type II fatty acid synthase (FASII) system, but with a crucial difference in the initial priming step.[3] Instead of using acetyl-CoA as the primer for straight-chain fatty acids, the synthesis of iso- and anteiso-MBFAs utilizes short branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs).[1]

The Priming Step: Gateway to Branched-Chain Synthesis

The branched-chain α-keto acid dehydrogenase (BCKDH) complex plays a pivotal role in converting the branched-chain amino acids valine, leucine, and isoleucine into their corresponding acyl-CoA primers:

-

Valine is converted to isobutyryl-CoA , the primer for even-numbered iso-fatty acids.

-

Leucine is converted to isovaleryl-CoA , the primer for odd-numbered iso-fatty acids.

-

Isoleucine is converted to 2-methylbutyryl-CoA , the primer for anteiso-fatty acids.[1]

These primers are then utilized by the β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation reaction with malonyl-ACP, committing the pathway to the synthesis of a branched-chain fatty acid.[7] The specificity of FabH for these branched-chain primers is a key determinant of the final MBFA profile of the bacterium.

Elongation and Termination

Following the initial condensation, the growing acyl chain undergoes iterative cycles of reduction, dehydration, and a second reduction, with each cycle adding two carbon units from malonyl-ACP.[8] This elongation process is carried out by a series of enzymes including β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[9] The final chain length is determined by the activity of various enzymes, including β-ketoacyl-ACP synthases I (FabB) and II (FabF).[10]

Diagram: Biosynthesis of Iso- and Anteiso-Methyl-Branched Fatty Acids in Bacteria

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Platensimycin is a selective FabF inhibitor with potent antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

relationship between 4,8-dimethylnonanoic acid and pheromones

An In-depth Technical Guide on the Core Relationship Between 4,8-Dimethylnonanoic Acid and Pheromones

Abstract

4,8-Dimethylnonanoic acid is a branched-chain fatty acid that has been identified as a key component of pheromonal signaling in various species, including insects and mammals. This guide provides a comprehensive technical overview of the synthesis, biosynthesis, and biological activity of 4,8-dimethylnonanoic acid, with a focus on its role as a pheromone. Detailed experimental protocols, data analysis techniques, and visualizations of relevant pathways are presented to support researchers, scientists, and drug development professionals in this field.

Introduction to 4,8-Dimethylnonanoic Acid as a Pheromone

Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. They play crucial roles in a wide range of social and reproductive behaviors, including mate attraction, territory marking, and alarm signaling. 4,8-Dimethylnonanoic acid is a chiral molecule that has been identified as a significant component of the pre-orbital gland secretion in the gray duiker (Sylvicapra grimmia) and as a contributor to the characteristic odor of goat milk. Its structure and specific stereochemistry are critical for its biological activity.

Chemical Properties and Stereochemistry

4,8-Dimethylnonanoic acid (C₁₁H₂₂O₂) is a saturated fatty acid with two methyl branches at positions 4 and 8. The presence of two stereocenters at these positions results in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). The specific stereoisomer present in natural sources is often crucial for its pheromonal activity. For instance, the (4R,8R)- and (4R,8S)-isomers have been identified in the temporal gland secretions of the African elephant, Loxodonta africana.

Synthesis and Analysis of 4,8-Dimethylnonanoic Acid

The unambiguous identification and biological evaluation of 4,8-dimethylnonanoic acid stereoisomers require their stereoselective synthesis.

Stereoselective Synthesis

Several synthetic routes have been developed to obtain the different stereoisomers of 4,8-dimethylnonanoic acid with high enantiomeric purity. A common strategy involves the use of chiral building blocks or asymmetric catalysis.

Experimental Protocol: Stereoselective Synthesis of (4R,8R)-4,8-Dimethylnonanoic Acid

-

Starting Material: Commercially available (R)-citronellol.

-

Step 1: Ozonolysis. Ozonolysis of (R)-citronellol followed by a reductive workup yields (R)-4-methyl-5-hydroxypentanal.

-

Step 2: Wittig Reaction. A Wittig reaction with a suitable phosphonium ylide introduces the remaining carbon chain.

-

Step 3: Asymmetric Hydrogenation. Asymmetric hydrogenation of the resulting α,β-unsaturated ester using a chiral catalyst (e.g., a Ru-BINAP complex) establishes the second stereocenter at C8.

-

Step 4: Hydrolysis. Saponification of the ester group yields the desired (4R,8R)-4,8-dimethylnonanoic acid.

Analytical Techniques

The identification and quantification of 4,8-dimethylnonanoic acid in biological samples require sensitive and selective analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of fatty acids. Derivatization to more volatile esters (e.g., methyl esters) is typically required. Chiral GC columns can be used to separate the different stereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized and isolated compounds. Chiral shift reagents or derivatizing agents can be used to determine the enantiomeric excess.

Table 1: GC-MS and NMR Data for 4,8-Dimethylnonanoic Acid Methyl Ester

| Technique | Parameter | Value |

| GC-MS (EI) | Retention Time (DB-5 column) | Varies with temperature program |

| Key Mass Fragments (m/z) | 200 (M+), 169, 143, 101, 88, 74 | |

| ¹H NMR (CDCl₃) | δ (ppm) | ~0.8-0.9 (d, 6H, 2xCH₃), 1.1-1.7 (m, 9H), 2.3 (t, 2H, CH₂COOH), 3.67 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm) | ~19.5, 22.7 (CH₃), 27.9, 30.1, 32.5, 34.2, 36.6, 45.3 (CH₂, CH), 51.4 (OCH₃), 174.5 (C=O) |

Biosynthesis of 4,8-Dimethylnonanoic Acid

The biosynthesis of branched-chain fatty acids like 4,8-dimethylnonanoic acid is less understood than that of straight-chain fatty acids. It is believed to involve the incorporation of short-chain carboxylic acid primers, such as propionyl-CoA, instead of acetyl-CoA during fatty acid synthesis.

Caption: Proposed biosynthetic pathway of 4,8-dimethylnonanoic acid.

Pheromonal Activity and Behavioral Effects

Role in Chemical Communication

4,8-Dimethylnonanoic acid has been implicated in the chemical communication of several species.

-

Goats and Sheep: This acid is a component of the "ram effect" and "buck effect," where the presence of a male induces ovulation in anestrous females. It is part of a complex mixture of volatile fatty acids that act as a primer pheromone.

-

Elephants: As a component of the temporal gland secretion in African elephants, it is likely involved in chemical signaling related to musth, a period of heightened aggression and sexual activity in males.

Receptor Binding and Signal Transduction

The perception of pheromones like 4,8-dimethylnonanoic acid is mediated by specific olfactory receptors located in the vomeronasal organ (VNO) or the main olfactory epithelium (MOE).

Caption: Generalized signal transduction pathway for odorant perception.

Experimental Protocol: Assessing Behavioral Responses

-

Subjects: Use a cohort of the target species (e.g., female goats in anestrus).

-

Stimuli: Prepare solutions of synthetic 4,8-dimethylnonanoic acid (individual stereoisomers and racemic mixture) in a suitable solvent (e.g., mineral oil). A control group with the solvent alone should be included.

-

Delivery: Apply the stimuli to a neutral object (e.g., a cotton swab) and present it to the subjects.

-

Observation: Record behavioral responses, such as sniffing time, flehmen response, and physiological changes (e.g., heart rate, hormone levels).

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the responses between the different stimuli and the control.

Conclusion and Future Directions

4,8-Dimethylnonanoic acid is a fascinating molecule with a significant role in the chemical communication of various species. Further research is needed to fully elucidate its biosynthetic pathways, identify its specific receptors, and understand the neural circuits underlying the behavioral responses it elicits. The development of potent and selective agonists and antagonists for its receptors could have applications in animal husbandry, pest control, and potentially even human health.

References

-

Goodwin, T. E., et al. (2006). African Elephant Sesquiterpenes. Journal of Natural Products, 69(7), 1079–1082. [Link]

-

Burger, B. V. (2005). Mammalian Pheromones. In The Chemistry of Pheromones and Other Semiochemicals II (pp. 221-278). Springer Berlin Heidelberg. [Link]

-

Iwata, K., et al. (2003). A New Synthesis of (R)- and (S)-4-Methyloctanoic Acid, the Sex Pheromone of the Rhinoceros Beetle. Bioscience, Biotechnology, and Biochemistry, 67(6), 1378-1382. [Link]

An In-Depth Technical Guide to (4R)-4,8-dimethylnonanoic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4,8-dimethylnonanoic acid is a branched-chain fatty acid that has garnered significant interest within the scientific community, particularly in the fields of metabolic disorders and drug development. As a medium-chain fatty acid, it possesses unique metabolic properties that distinguish it from its straight-chain counterparts. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential therapeutic applications of (4R)-4,8-dimethylnonanoic acid, with a focus on its role in anaplerosis for the treatment of fatty acid β-oxidation (FAO) disorders.

Physicochemical Properties

(4R)-4,8-dimethylnonanoic acid is a chiral molecule with a specific stereochemistry at the 4-position. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H22O2 | |

| Molecular Weight | 186.29 g/mol | |

| IUPAC Name | (4R)-4,8-dimethylnonanoic acid | N/A |

| Synonyms | (R)-4,8-dimethylnonanoic acid | N/A |

| Physical Description | Solid (at standard conditions) | |

| XLogP3 | 3.8 |

Stereospecific Synthesis of (4R)-4,8-dimethylnonanoic Acid: A Conceptual Workflow

A definitive, publicly available, step-by-step protocol for the synthesis of (4R)-4,8-dimethylnonanoic acid is not readily found in the literature. However, based on established methods for the asymmetric synthesis of chiral fatty acids with remote stereocenters, a plausible and scientifically sound approach can be outlined.[1] The key challenge lies in the stereospecific introduction of the methyl group at the C4 position. A common and effective strategy involves the use of a chiral auxiliary.[1]

The following diagram illustrates a conceptual workflow for the synthesis of (4R)-4,8-dimethylnonanoic acid.

Caption: Conceptual workflow for the stereospecific synthesis of (4R)-4,8-dimethylnonanoic acid.

Experimental Protocol: General Steps for Stereospecific Synthesis

-

Acylation of the Chiral Auxiliary: The chosen chiral auxiliary is acylated with a suitable carboxylic acid derivative to form a chiral enolate precursor.

-

Stereoselective Alkylation: The chiral enolate is then subjected to alkylation with a methylating agent. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (R) stereocenter at the C4 position.[1]

-

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to yield the chiral intermediate.

-

Chain Elongation: The carbon chain is extended to the required nine-carbon backbone through standard organic synthesis techniques, such as Grignard reactions or Wittig olefination followed by hydrogenation.[2]

-

Final Oxidation: The terminal functional group is oxidized to a carboxylic acid to yield the final product, (4R)-4,8-dimethylnonanoic acid.

Analytical Methodologies for Chiral Fatty Acids

The analysis of (4R)-4,8-dimethylnonanoic acid, particularly its quantification in biological matrices, requires methods that are both sensitive and stereospecific. Chiral chromatography is the cornerstone of such analyses.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[5] This can be achieved through two main approaches:

-

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of fatty acids.[6][7] For chiral analysis, the fatty acids are typically derivatized with a chiral reagent before being introduced into the GC-MS system. This allows for the separation and quantification of the individual enantiomers.

The following diagram illustrates a general workflow for the analysis of (4R)-4,8-dimethylnonanoic acid in biological samples.

Caption: General workflow for the analysis of (4R)-4,8-dimethylnonanoic acid in biological samples.

Therapeutic Potential in Fatty Acid Oxidation (FAO) Disorders

Fatty acid oxidation disorders are a group of inherited metabolic diseases characterized by a defect in the mitochondrial β-oxidation pathway.[8][9][10][11] This impairment in fatty acid metabolism leads to energy deficiency, particularly during periods of fasting or metabolic stress.

The Role of Anaplerosis

Anaplerosis is the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[12] In FAO disorders, the production of acetyl-CoA from fatty acids is reduced, leading to a depletion of TCA cycle intermediates and a subsequent decrease in cellular energy production.

(4R)-4,8-dimethylnonanoic Acid as an Anaplerotic Agent

(4R)-4,8-dimethylnonanoic acid, as a medium-chain fatty acid, can be metabolized through a pathway that generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, a key intermediate of the TCA cycle. This dual contribution to the TCA cycle makes (4R)-4,8-dimethylnonanoic acid a promising anaplerotic therapy for FAO disorders.

The following diagram illustrates the proposed mechanism of action of (4R)-4,8-dimethylnonanoic acid in mitochondrial metabolism.

Caption: Proposed mechanism of anaplerosis by (4R)-4,8-dimethylnonanoic acid.

Conclusion and Future Directions

(4R)-4,8-dimethylnonanoic acid represents a promising therapeutic agent for the treatment of FAO disorders. Its unique metabolic fate allows it to serve as an anaplerotic substrate, replenishing the TCA cycle and potentially mitigating the energy deficiency characteristic of these conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to develop and validate robust clinical trial protocols to assess its efficacy and safety in patients with FAO disorders. The development of scalable and cost-effective stereospecific synthetic routes will also be crucial for its translation into a clinically viable therapeutic.

References

-

Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R). (2025). ResearchGate. Retrieved from [Link]

-

Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (2025). ResearchGate. Retrieved from [Link]

-

4,8-Dimethylnonanoic acid. PubChem. Retrieved from [Link]

-

Isobaric 4-Plex Tagging for Absolute Quantitation of Biological Acids in Diabetic Urine Using Capillary LC–MS/MS. (2022). National Institutes of Health. Retrieved from [Link]

-

The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]

-

The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. ResearchGate. Retrieved from [Link]

-

Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. (1984). PubMed. Retrieved from [Link]

-

Effects of fatty acids on mitochondria: implications for cell death. (2000). PubMed. Retrieved from [Link]

-

Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthesis. (1983). PubMed. Retrieved from [Link]

-

Catabolism of saturated 4-thia fatty acids in mitochondria. In... ResearchGate. Retrieved from [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. Retrieved from [Link]

-

Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). ACS Publications. Retrieved from [Link]

-

Mechanisms by Which Dietary Fatty Acids Regulate Mitochondrial Structure-Function in Health and Disease. (2018). PubMed Central. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism. DSpace@UM. Retrieved from [Link]

- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.

-

Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. (2020). YouTube. Retrieved from [Link]

-

Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. (2024). Biophysics Reports. Retrieved from [Link]

-

Fatty acid oxidation disorders. (2019). PubMed. Retrieved from [Link]

-

Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate. Retrieved from [Link]

-

Chiral analysis. Wikipedia. Retrieved from [Link]

-

Itaconic acid impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria. ResearchGate. Retrieved from [Link]

-

L-Carnitine Prevents Mitochondrial Damage Induced by Octanoic Acid in the Rat Choroid Plexus. (1990). PubMed. Retrieved from [Link]

-

Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. (2013). National Institutes of Health. Retrieved from [Link]

-

Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Fatty Acid Synthesis - Part II. Khan Academy. Retrieved from [Link]

-

Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment. (2020). PubMed. Retrieved from [Link]

-

Disorders of Fatty Acid Oxidation. (2013). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. Fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disorders of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

(4R)-4,8-Dimethylnonanoic Acid Lipids: A Technical Guide to Natural Sources and Scientific Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4R)-4,8-dimethylnonanoic acid is a chiral branched-chain fatty acid (BCFA) with emerging interest in the scientific community. While the broader class of BCFAs is recognized for its diverse biological activities and presence in various natural sources, specific information regarding the natural occurrence and biosynthesis of the (4R) stereoisomer remains limited. This technical guide provides a comprehensive overview of the current understanding of (4R)-4,8-dimethylnonanoic acid, addressing its chemical identity, potential natural sources, biosynthetic pathways of related compounds, and methodologies for its study. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic and biotechnological potential of this specific lipid molecule.

Introduction: The Significance of Chirality in Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches on the fatty acid backbone. They are integral components of cell membranes in many bacteria and are also found in marine organisms and ruminant-derived food products. The position and stereochemistry of the methyl groups significantly influence the physicochemical properties and biological activities of BCFAs.

The focal point of this guide, (4R)-4,8-dimethylnonanoic acid, possesses a specific stereoconfiguration at the C-4 position. Stereochemistry plays a pivotal role in the biological activity of molecules, as interactions with chiral biological targets such as enzymes and receptors are often highly specific.[1][2][3][4][5] While one enantiomer of a chiral drug may exhibit therapeutic effects, the other may be inactive or even toxic.[2][5] Therefore, understanding the natural sources and biosynthesis of a specific stereoisomer like (4R)-4,8-dimethylnonanoic acid is crucial for elucidating its biological function and potential applications.

Chemical Identity of (4R)-4,8-Dimethylnonanoic Acid

| Property | Value |

| IUPAC Name | (4R)-4,8-dimethylnonanoic acid |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| CAS Number | 13955-70-9 |

| ChEBI ID | CHEBI:63864 |

| Structure | (Image of the chemical structure of (4R)-4,8-dimethylnonanoic acid would be placed here in a full report) |

Known and Potential Natural Sources

Direct evidence for the widespread natural occurrence of (4R)-4,8-dimethylnonanoic acid is currently scarce in publicly available scientific literature. However, based on the known distribution of related BCFAs, several potential sources are worthy of investigation.

Human Metabolism

4,8-dimethylnonanoic acid has been detected in human urine, suggesting it is a product of human metabolism.[6] However, the specific stereochemistry of this endogenously produced acid has not been reported. It is plausible that it is either directly synthesized, a metabolite of other dietary BCFAs, or a product of the gut microbiome.

Marine Sponges: A Promising Frontier

Marine sponges (Phylum Porifera) are renowned for producing a vast array of novel bioactive compounds, including unique lipids and fatty acids.[7][8][9][10][11] These organisms host complex microbial communities that are often implicated in the biosynthesis of these natural products. While (4R)-4,8-dimethylnonanoic acid has not yet been explicitly isolated from marine sponges, the structural diversity of lipids found in these organisms makes them a highly promising source for future discovery efforts.

Bacterial Origins

Bacteria are a primary source of BCFAs in nature.[11] They utilize branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-fatty acids. The biosynthesis of a dimethyl-branched fatty acid like 4,8-dimethylnonanoic acid would likely involve a more complex or iterative biosynthetic pathway. The gut microbiome, with its vast and diverse bacterial population, is another potential source of this and other novel BCFAs.

Biosynthesis of Branched-Chain Fatty Acids: A Mechanistic Overview

While the specific biosynthetic pathway for (4R)-4,8-dimethylnonanoic acid is not yet elucidated, the general principles of BCFA biosynthesis in bacteria provide a foundational understanding.

The biosynthesis of BCFAs is initiated by the conversion of BCAAs into their corresponding α-keto acids by a branched-chain amino acid transferase. These α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. These primers are subsequently elongated by the fatty acid synthase (FAS) system, with malonyl-CoA serving as the two-carbon donor in each elongation cycle.

Figure 1. Generalized biosynthetic pathway of branched-chain fatty acids in bacteria.

The formation of a dimethylated structure like 4,8-dimethylnonanoic acid could potentially arise from a primer such as isovaleryl-CoA (derived from leucine) followed by a specific methyltransferase activity during the elongation process, or through the utilization of a uniquely structured primer. The stereospecificity of the methyl group at the C-4 position would be determined by the enzymatic machinery of the producing organism.

Methodologies for Extraction, Isolation, and Characterization

The successful identification and quantification of (4R)-4,8-dimethylnonanoic acid from natural sources require a robust analytical workflow.

Experimental Protocol: Lipid Extraction from a Putative Marine Sponge Source

This protocol outlines a general procedure for the extraction of total lipids from a marine sponge sample.

1. Sample Preparation:

- Lyophilize the fresh or frozen sponge tissue to remove water.

- Grind the dried tissue into a fine powder.

2. Lipid Extraction (Bligh-Dyer Method):

- To the powdered sponge tissue (e.g., 10 g), add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) and homogenize thoroughly.

- Add an additional volume of chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.

- Centrifuge the mixture to facilitate phase separation. The lower chloroform layer will contain the lipids.

- Carefully collect the lower chloroform layer.

- Dry the lipid extract under a stream of nitrogen gas.

3. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

- Resuspend the dried lipid extract in a known volume of methanolic NaOH or KOH.

- Heat the mixture to saponify the lipids into free fatty acids.

- Acidify the mixture and extract the free fatty acids with a non-polar solvent (e.g., hexane).

- Evaporate the solvent and add a methylating agent (e.g., BF3-methanol or methanolic HCl) and heat to convert the free fatty acids into their corresponding FAMEs. This derivatization step is crucial for enhancing volatility for gas chromatography analysis.

start [label="Marine Sponge Sample"];

lyophilize [label="Lyophilization & Grinding"];

extract [label="Lipid Extraction\n(Bligh-Dyer)"];

separate [label="Phase Separation"];

collect [label="Collect Chloroform Layer"];

dry [label="Dry Lipid Extract"];

saponify [label="Saponification"];

esterify [label="FAME Derivatization"];

analyze [label="GC-MS & Chiral GC Analysis"];

start -> lyophilize;

lyophilize -> extract;

extract -> separate;

separate -> collect;

collect -> dry;

dry -> saponify;

saponify -> esterify;

esterify -> analyze;

}

Figure 2. Experimental workflow for the extraction and analysis of fatty acids from a marine sponge.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for identifying and quantifying FAMEs. The retention time and mass spectrum of the derivatized (4R)-4,8-dimethylnonanoic acid can be compared to an authentic standard for positive identification.

-

Chiral Gas Chromatography: To determine the enantiomeric composition and confirm the (4R) configuration, chiral GC columns are essential. These columns can separate the FAMEs of the (R) and (S) enantiomers, allowing for their individual quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel compounds, particularly when standards are unavailable, NMR (¹H and ¹³C) is an indispensable tool.

Potential Biological Activities and Drug Development Implications

While the specific biological activities of (4R)-4,8-dimethylnonanoic acid are yet to be extensively studied, the broader class of BCFAs exhibits a range of interesting properties, including:

-

Antimicrobial Activity: Some BCFAs have demonstrated antimicrobial effects.

-

Modulation of Membrane Fluidity: The branched structure of BCFAs can influence the physical properties of cell membranes.

-

Signaling Molecules: Certain fatty acids act as signaling molecules in various cellular processes.

Given the importance of stereochemistry in drug action, the enantiomerically pure (4R)-4,8-dimethylnonanoic acid could present a unique pharmacological profile. Its potential as a lead compound in drug discovery programs warrants further investigation, particularly in areas such as infectious diseases and metabolic disorders.

Future Directions and Conclusion

The study of (4R)-4,8-dimethylnonanoic acid is a nascent field with significant potential for discovery. Key future research directions should include:

-

Systematic Screening of Natural Sources: A focused effort to screen diverse natural sources, especially marine sponges and their associated microbiota, as well as various bacterial strains, is needed to identify a reliable natural source of this compound.

-

Elucidation of the Biosynthetic Pathway: Understanding the enzymatic machinery responsible for the synthesis of (4R)-4,8-dimethylnonanoic acid will be crucial for its potential biotechnological production through metabolic engineering.

-

Investigation of Biological Activities: A thorough evaluation of the biological activities of the pure (4R) and (4S) enantiomers is necessary to uncover their therapeutic potential.

References

-

Chen, J., et al. (2022). Bioactive Terpenes from Marine Sponges and Their Associated Organisms. Marine Drugs, 20(4), 249. [Link]

-

Leal, M. C., et al. (2022). Marine Demospongiae: A Challenging Treasure of Bioactive Compounds. Marine Drugs, 20(4), 234. [Link]

-

National Center for Biotechnology Information. (n.d.). Nonanoic Acid. PubChem Compound Summary for CID 8158. Retrieved from [Link]

-

Pereira, F., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3328. [Link]

-

Sleiman, M., et al. (2021). Anti-Biofilm Compounds Derived from Marine Sponges. Marine Drugs, 19(9), 513. [Link]

-

Slideshare. (2018). Stereochemistry and biological activity of drugs. [Link]

-

MDPI. (n.d.). Special Issue : Dynamic Stereochemistry of Bioactive Compounds. Retrieved from [Link]

-

ResearchGate. (2021). Effects of Stereoisomers on Drug Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. PubMed Central. Retrieved from [Link]

-

Inder, P., & Singh, A. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Pharmaceutical Sciences and Research, 12(6), 2956-2963. [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. PubMed Central. Retrieved from [Link]

-

Wang, X., et al. (2022). Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018). RSC Advances, 12(1), 1-23. [Link]

Sources

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biomedgrid.com [biomedgrid.com]

- 6. 4,8-Dimethylnonanoic acid (7540-70-7) for sale [vulcanchem.com]

- 7. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Biofilm Compounds Derived from Marine Sponges [mdpi.com]

- 10. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (4R)-4,8-Dimethylnonanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Chemical Synthesis Division

Introduction: Significance and Synthetic Challenge

(4R)-4,8-Dimethylnonanoic acid is a vital chiral building block and a key component of the aggregation pheromone, Tribolure, used by the confused flour beetle (Tribolium confusum) and the red flour beetle (Tribolium castaneum).[1][2] These insects are significant pests in stored grain products, and their pheromones are crucial for developing effective, environmentally benign pest management strategies through monitoring and mating disruption.[1][3] The biological activity of Tribolure is highly dependent on the stereochemistry of its components, with the (4R,8R) and (4R,8S) isomers of the corresponding aldehyde (4,8-dimethyldecanal) being the most active.[4][5] Consequently, the synthesis of optically pure (4R)-4,8-dimethylnonanoic acid is of considerable interest.

The primary synthetic challenge lies in the precise installation of the stereocenter at the C4 position. This guide details two robust, field-proven strategies for achieving this stereoselectivity:

-

Strategy A: Chiral Pool Synthesis. Leveraging a readily available, enantiopure natural product as a starting material.

-

Strategy B: Asymmetric Alkylation. Employing a chiral auxiliary to direct the stereoselective formation of the key C-C bond.

This document provides the theoretical underpinnings of each approach, detailed step-by-step protocols, and guidance for characterization to ensure both chemical and enantiomeric purity.

Strategic Approaches to Stereocontrol

The choice of synthetic strategy is often dictated by factors such as the availability of starting materials, scalability, and desired enantiomeric purity.

Chiral Pool Synthesis: The Power of Nature's Asymmetry

The chiral pool approach is an efficient strategy that utilizes naturally occurring chiral molecules as starting materials.[6][7] For the synthesis of (4R)-4,8-dimethylnonanoic acid, the monoterpene (R)-(+)-pulegone is an excellent choice. It is commercially available in high enantiomeric purity and possesses a methyl-bearing stereocenter that can be homologated to become the C4 stereocenter of the target molecule. The key is to cleave the pulegone ring system without racemizing the existing stereocenter and then build the rest of the carbon chain.

Chiral Auxiliary-Mediated Synthesis: Building Asymmetry

When a suitable chiral pool starting material is unavailable, asymmetry must be constructed from achiral precursors. Chiral auxiliaries are temporary chiral groups that are attached to a substrate, direct a stereoselective reaction, and are then removed. For installing a methyl group at a remote stereocenter, the use of pseudoephedrine as a chiral auxiliary offers a reliable and highly diastereoselective method for the alkylation of amide enolates.[8] This approach provides excellent stereocontrol and is applicable to a wide range of chiral acid syntheses.[8][9]

Protocol 1: Chiral Pool Synthesis from (R)-(+)-Pulegone

This protocol outlines a multi-step synthesis starting from the natural product (R)-(+)-pulegone. The key transformations involve oxidative cleavage of the cyclohexenone ring and subsequent functional group manipulations.

Workflow Overview: (R)-(+)-Pulegone Route

Caption: Synthetic workflow from (R)-(+)-pulegone.

Detailed Experimental Protocol

Step 1: Oxidative Cleavage of (R)-(+)-Pulegone

The initial step involves the ozonolysis of pulegone to cleave the double bond and the ring, yielding a keto-acid intermediate.

-

Setup: Dissolve (R)-(+)-pulegone (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂/MeOH, 9:1) in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating the consumption of the starting material.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq) or triphenylphosphine (TPP, 1.2 eq), and allow the mixture to warm slowly to room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude keto-acid can be purified by column chromatography or carried forward to the next step.

Step 2: Wittig Reaction

This step introduces the isobutylidene moiety.

-

Ylide Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), suspend isopropyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour at room temperature to form the orange-red ylide.

-

Reaction: Cool the ylide solution to -78 °C. Add a solution of the keto-ester intermediate from Step 1 (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting unsaturated ester by silica gel chromatography.

Step 3: Catalytic Hydrogenation

This step reduces the carbon-carbon double bond to yield the saturated carbon skeleton.

-

Setup: Dissolve the unsaturated ester from Step 2 (1.0 eq) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

-

Hydrogenation: Place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis shows complete consumption of the starting material.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to obtain the crude saturated ester.

Step 4: Saponification and Acidification

The final step is the hydrolysis of the ester to the target carboxylic acid.

-

Hydrolysis: Dissolve the saturated ester from Step 3 in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH, 3-5 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, (4R)-4,8-dimethylnonanoic acid.

Expected Results

| Step | Transformation | Typical Yield | Key Analytical Data |

| 1-2 | Pulegone → Unsaturated Ester | 60-70% (over 2 steps) | ¹H NMR, ¹³C NMR, IR |

| 3 | Hydrogenation | >95% | Disappearance of olefinic protons in ¹H NMR |

| 4 | Saponification | >90% | IR (broad O-H stretch), Chiral GC/HPLC for e.e. |

| Overall | (R)-Pulegone → Target Acid | ~50-60% | Optical Rotation, Mass Spectrometry |

Protocol 2: Asymmetric Synthesis via Pseudoephedrine Amide Alkylation

This protocol builds the chiral center using a well-established asymmetric alkylation method.[8]

Workflow Overview: Chiral Auxiliary Route

Caption: Asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the Pseudoephedrine Amide

-

Setup: To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add pyridine (1.5 eq).

-

Acylation: Slowly add heptanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide, which can be purified by recrystallization or chromatography.

Step 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

-

Enolate Formation: Under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA, 2.2 eq, prepared fresh or as a solution) dropwise. Stir the resulting solution at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

-

Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification. Purify by silica gel chromatography.

Step 3: Hydrolysis and Auxiliary Removal

-

Cleavage: Reflux the alkylated amide from Step 2 in a mixture of THF and aqueous sulfuric acid (e.g., 3-6 M H₂SO₄) for 12-24 hours, until TLC indicates complete consumption of the starting material.

-

Product Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude (4R)-4,8-dimethylnonanoic acid.

-

Auxiliary Recovery: The aqueous layer contains the protonated pseudoephedrine. Basify the aqueous layer with NaOH to pH >12 and extract with CH₂Cl₂ to recover the chiral auxiliary for reuse.

Expected Results

| Step | Transformation | Typical d.r. | Typical Yield | Key Analytical Data |

| 1 | Amide Formation | N/A | >90% | ¹H NMR, ¹³C NMR |

| 2 | Alkylation | >95:5 | 85-95% | ¹H NMR (for d.r.), HPLC |

| 3 | Hydrolysis | N/A | 80-90% | Chiral GC/HPLC for e.e. |

| Overall | Heptanoyl Chloride → Target Acid | >90% e.e. | ~65-75% | Optical Rotation |

Characterization and Quality Control

To validate the synthesis, the final product must be thoroughly characterized.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure.

-

Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to assess chemical purity.

-

Stereochemical Confirmation: The enantiomeric excess (e.e.) is the most critical parameter. It should be determined by chiral GC or HPLC, often after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester). The specific optical rotation, [α]D, should also be measured and compared to literature values.

Conclusion

Both the chiral pool synthesis from (R)-(+)-pulegone and the asymmetric alkylation using a pseudoephedrine auxiliary represent robust and scalable methods for producing (4R)-4,8-dimethylnonanoic acid in high enantiomeric purity. The chiral pool approach is often more economical for large-scale synthesis due to the low cost of the starting material. The chiral auxiliary method offers greater flexibility and can be adapted for the synthesis of various other chiral acids, making it a powerful tool in a drug discovery or chemical biology setting. The choice of method will depend on the specific project requirements, scale, and available resources.

References

-

Chen, C., Xu, W., & Zhang, A. (2015). An efficient asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal, the most active component of natural Tribolure. Chirality, 27(11), 816-820. [Link]

-

Mori, K., & Kuwahara, S. (1986). Synthesis of (4R,8R)- and (4S,8R)-4,8-dimethyldecanal: The common aggregation pheromone of flour beetles. Tetrahedron, 42(20), 5539-5544. [Link]

-

Muñoz, L., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(2), 220-224. [Link]

-

Rodriguez, S., & Quideau, S. (2006). Synthesis of Tribolure, the Common Aggregation Pheromone of Four Tribolium Flour Beetles. Tetrahedron Letters, 47(16), 2739-2742. [Link]

-

University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. UVic Chemistry. [Link]

-

Zarbin, P. H. G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40, 661-692. [Link]

-

Insects Limited. (n.d.). Red & Confused Flour Beetle Bullet Lure. [Link]

-

Insects Limited. (n.d.). Confused Flour Beetle. [Link]

-

Gordon, W. P., Huitric, A. C., & Nelson, S. D. (1984). The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran. Drug Metabolism and Disposition, 12(5), 631-636. [Link]

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.uvic.ca [web.uvic.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

derivatization of (4R)-4,8-dimethylnonanoic acid for gas chromatography

Executive Summary

This application note details the protocol for the gas chromatographic (GC) analysis of (4R)-4,8-dimethylnonanoic acid , a branched-chain fatty acid (BCFA) critical in metabolic research (anaplerosis in FAO disorders) and natural product biosynthesis (capsaicinoids). Due to the polar carboxylic acid moiety and the specific stereocenter at C4, direct GC analysis results in poor peak symmetry and adsorption losses. This guide prioritizes Acid-Catalyzed Methylation (FAME formation) as the method of choice to ensure volatility, thermal stability, and preservation of the C4 chiral center, enabling precise quantification and enantiomeric resolution on specialized columns.

Strategic Method Selection

The analysis of (4R)-4,8-dimethylnonanoic acid requires a derivatization strategy that addresses three chemical constraints:

-

Volatility: The free acid hydrogen bonds strongly, requiring conversion to a non-polar ester or ether.

-

Steric Hindrance: The methyl branch at C4 is sufficiently distal from the C1 carboxyl group to allow standard esterification rates, unlike C2-substituted acids (e.g., ibuprofen).

-

Stereochemical Integrity: The C4 chiral center is not alpha to the carbonyl; therefore, it is resistant to racemization under standard acidic or basic conditions.

Comparison of Derivatization Routes

| Method | Reagent | Reaction Type | Suitability for (4R)-4,8-DMNA |

| Acid-Catalyzed Methylation | BF₃-Methanol or H₂SO₄-Methanol | Esterification | Optimal. High yield, stable products, preserves chirality. |

| Silylation | BSTFA / TMCS | Silyl Ether Formation | Secondary. Good for MS structural ID, but derivatives are moisture-sensitive and less stable than FAMEs. |

| Diazomethane | TMS-Diazomethane | Methylation | Alternative. Rapid and mild, but reagents are toxic and costly. Best for micro-scale samples. |

Decision: This protocol focuses on Acid-Catalyzed Methylation using BF₃-Methanol due to its robustness, cost-effectiveness, and the high stability of the resulting Fatty Acid Methyl Esters (FAMEs).

Experimental Protocols

Protocol A: Acid-Catalyzed Methyl Esterification (Gold Standard)

Target: Quantification and Enantiomeric Purity Analysis

Reagents Required:

-

Boron Trifluoride (

) in Methanol (14% w/v). -

n-Hexane (HPLC Grade).

-

Sodium Chloride (saturated aqueous solution).

-

Internal Standard: Methyl Decanoate (C10:0) or Nonadecanoic Acid (C19:0).[3]

Step-by-Step Procedure:

-

Sample Preparation: Weigh 5–10 mg of the fatty acid sample into a 10 mL screw-cap glass reaction vial (Teflon-lined cap).

-

Note: If analyzing biological fluids, perform a Folch extraction (Chloroform:Methanol 2:1) first to isolate total lipids.

-

-

Solubilization: Add 1.0 mL of n-Hexane to dissolve the sample.

-

Catalyst Addition: Add 2.0 mL of 14% BF₃-Methanol reagent.

-

Mechanism:[4] The Lewis acid (

) activates the carbonyl carbon, facilitating nucleophilic attack by methanol.

-

-

Incubation: Cap tightly and heat at 60°C for 10 minutes in a heating block.

-

Critical: Do not overheat. While C4-branching does not sterically hinder the reaction significantly, excessive heat (>100°C) can degrade other polyunsaturated components if present in a complex matrix.

-

-

Quenching: Cool the vial to room temperature. Add 1.0 mL of Saturated NaCl solution and 1.0 mL of n-Hexane .

-

Extraction: Vortex vigorously for 30 seconds. Allow layers to separate (centrifuge at 2000 rpm for 2 mins if emulsion forms).

-

Phase Separation: The upper hexane layer contains the (4R)-4,8-dimethylnonanoic acid methyl ester (FAME).

-

-

Drying: Transfer the upper hexane layer to a clean vial containing approx. 100 mg of anhydrous Sodium Sulfate (

) to remove residual water. -

Final Dilution: Transfer the dry hexane supernatant to a GC autosampler vial.

Protocol B: Rapid Silylation (For Structural Confirmation)

Target: Mass Spectrometry Identification (Fragment Ion Analysis)

-

Dissolve 1 mg sample in 100 µL Pyridine.

-

Add 100 µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes .

-

Inject directly into GC-MS (Avoid moisture; moisture hydrolyzes silyl esters).

Gas Chromatography Parameters

To validate the (4R) stereochemistry, the analyst must choose between an Achiral Column (for chemical purity) and a Chiral Column (for enantiomeric excess).

Configuration 1: Achiral Analysis (Purity & Quantitation)

-

Column: DB-23 or HP-88 (High polarity cyanopropyl phase).[5]

-

Why: Excellent separation of branched isomers from straight-chain impurities.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split (20:1), 250°C.

-

Oven Program:

-

50°C (hold 1 min).

-

Ramp 10°C/min to 180°C.

-

Ramp 5°C/min to 240°C (hold 5 min).

-

-

Detector: FID (260°C) or MS (Scan 40-400 m/z).

Configuration 2: Enantioselective Analysis (Chiral Resolution)

-

Column: Cyclosil-B or Rt-βDEXsm (β-Cyclodextrin based).

-

Mechanism:[4] The (4R) and (4S) methyl esters form transient diastereomeric complexes with the chiral cyclodextrin cavity, resulting in different retention times.

-

-

Oven Program (Isothermal Optimized):

-

Isothermal analysis at 110°C - 130°C often yields better resolution (

) for enantiomers than fast ramping.

-

-

Validation: Inject a racemic mixture (rac-4,8-dimethylnonanoic acid methyl ester) to establish the separation factor (

) before analyzing the (4R) sample.

Data Visualization & Workflow

The following diagram illustrates the decision matrix and experimental workflow for processing (4R)-4,8-dimethylnonanoic acid.

Figure 1: Analytical workflow for the derivatization and GC selection for branched-chain fatty acids.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Incomplete methylation or water in reaction. | Ensure reagents are fresh (BF₃ absorbs moisture). Increase reaction time to 20 mins. |

| Peak Tailing | Adsorption of free acid (Incomplete reaction). | Re-derivatize. Ensure inlet liner is deactivated (silanized). |

| Extra Peaks | Transesterification of solvent impurities or septum bleed. | Use HPLC-grade Hexane.[4] Use high-temp septa. Run a solvent blank. |

| No Chiral Separation | Column temperature too high. | Lower oven temp to 110°C isothermal. Interaction energy differences are maximized at lower temps. |

References

-

VulcanChem. (2024). Biochemical Significance of 4,8-Dimethylnonanoic Acid.Link

-

Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation.[6]Link

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.Link

-

PubChem. (2023). Compound Summary: (4R)-4,8-dimethylnonanoic acid.[1][2] National Library of Medicine. Link

-

ResearchGate. (2023). Evaluation of derivatization methods for very long chain fatty acids.Link

Sources